

# 6-Bromohexylamine Hydrobromide chemical properties

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 6-Bromohexylamine  
Hydrobromide

**Cat. No.:** B015075

[Get Quote](#)

An In-depth Technical Guide to **6-Bromohexylamine Hydrobromide**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, representative experimental protocols, and potential applications of **6-Bromohexylamine Hydrobromide**. The information is intended to support laboratory research and development activities.

## Core Chemical Properties

**6-Bromohexylamine hydrobromide** is a bifunctional organic compound featuring a primary amine and a terminal alkyl bromide. This structure makes it a valuable reagent in organic synthesis, particularly for introducing a 6-aminoethyl spacer into molecules. Its properties are summarized below.

| Property           | Value                                                                     | Reference                               |
|--------------------|---------------------------------------------------------------------------|-----------------------------------------|
| CAS Number         | 14502-76-2                                                                | <a href="#">[1]</a> <a href="#">[2]</a> |
| Molecular Formula  | C <sub>6</sub> H <sub>15</sub> Br <sub>2</sub> N                          | <a href="#">[2]</a>                     |
| Molecular Weight   | 261.00 g/mol                                                              | <a href="#">[3]</a> <a href="#">[4]</a> |
| Melting Point      | 142-144 °C                                                                | <a href="#">[1]</a> <a href="#">[3]</a> |
| Physical Form      | Solid                                                                     |                                         |
| IUPAC Name         | 6-bromohexan-1-amine;hydrobromide                                         | <a href="#">[4]</a>                     |
| Storage Conditions | Hygroscopic; store under inert atmosphere at 2-8°C or in a -20°C freezer. | <a href="#">[1]</a>                     |
| InChI Key          | YVSSXFHBAIZVIEWW-UHFFFAOYSA-N                                             |                                         |

## Safety and Handling

**6-Bromohexylamine hydrobromide** is classified with the GHS07 pictogram, indicating it can be a skin and eye irritant.

- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation). It may also be harmful if swallowed and is considered toxic to aquatic life with long-lasting effects[\[5\]](#)[\[6\]](#).
- Precautionary Statements: Standard precautions for handling chemical irritants should be followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood[\[6\]](#). For detailed handling and disposal information, consult the full Safety Data Sheet (SDS) from the supplier[\[5\]](#)[\[6\]](#).

## Representative Experimental Protocols

While specific, peer-reviewed synthesis and analysis protocols for **6-Bromohexylamine Hydrobromide** are not readily available in the provided search results, the following sections describe general, representative methodologies based on standard organic chemistry techniques for analogous compounds[7].

## Hypothetical Synthesis Protocol

The synthesis of **6-Bromohexylamine Hydrobromide** could be achieved from 6-amino-1-hexanol via bromination.

Objective: To synthesize **6-Bromohexylamine Hydrobromide** from 6-amino-1-hexanol.



Materials:

- 6-amino-1-hexanol
- 48% Hydrobromic acid (HBr)
- Acetone (for washing)
- Round-bottom flask with reflux condenser
- Heating mantle
- Stir bar
- Beaker and ice bath
- Büchner funnel and filter paper

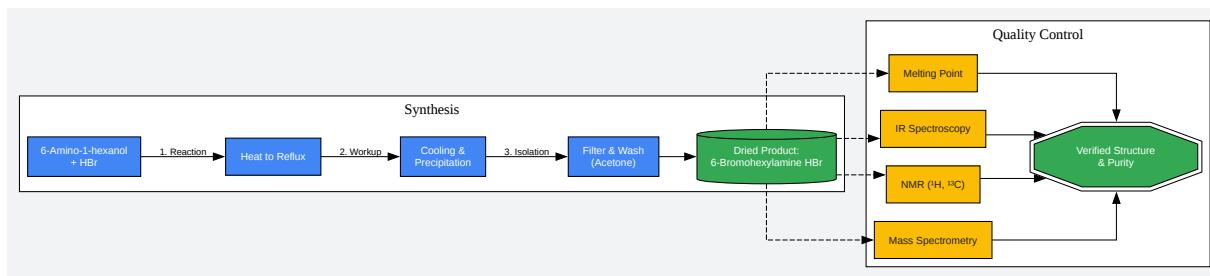
Procedure:

- In a round-bottom flask equipped with a stir bar and reflux condenser, combine 6-amino-1-hexanol with an excess (e.g., 2.5 equivalents) of 48% aqueous hydrobromic acid.
- Heat the mixture to reflux and maintain for several hours (e.g., 3-4 hours) to ensure complete conversion of the hydroxyl group to a bromide.

- After the reflux period, cool the reaction mixture to room temperature and then further cool in an ice bath to precipitate the product.
- Collect the crude solid product by vacuum filtration using a Büchner funnel.
- Wash the collected solid with cold acetone to remove residual acid and organic impurities[7].
- Dry the purified **6-Bromohexylamine Hydrobromide** product under vacuum to yield a crystalline solid.

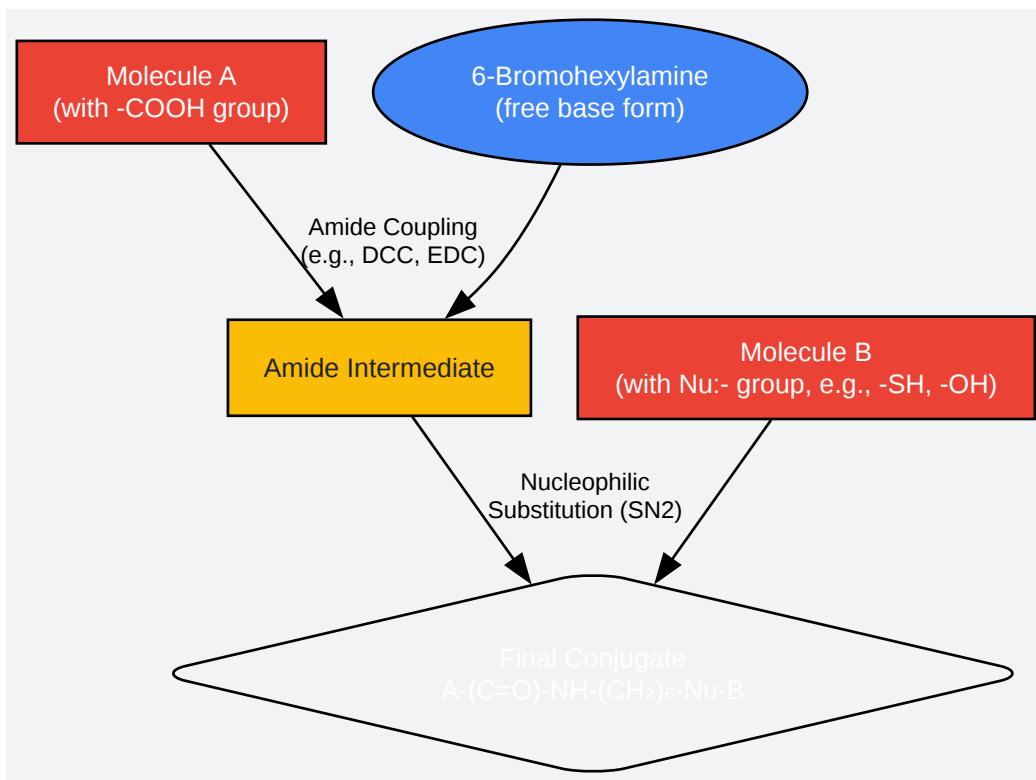
## Quality Control and Characterization Workflow

To confirm the identity and purity of the synthesized product, a standard analytical workflow involving spectroscopic methods would be employed.


### Workflow Steps:

- Melting Point Analysis: Determine the melting point of the product and compare it to the literature value (142-144 °C) as a preliminary check of purity[1][3].
- Infrared (IR) Spectroscopy: Acquire an IR spectrum to identify key functional groups. Expect to see N-H stretching vibrations from the ammonium group and C-H stretching from the alkyl chain. The absence of a broad O-H stretch would indicate the consumption of the starting material.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - $^1\text{H}$  NMR: This will provide information on the proton environment. One would expect distinct signals for the protons adjacent to the bromine atom (-CH<sub>2</sub>-Br) and the ammonium group (-CH<sub>2</sub>-NH<sub>3</sub><sup>+</sup>), as well as a complex multiplet for the central methylene groups of the hexyl chain.
  - $^{13}\text{C}$  NMR: This spectrum will show the number of unique carbon environments. Six distinct signals would be expected for the six carbons of the hexyl chain.
- Mass Spectrometry (MS): While the hydrobromide salt can be challenging for some MS techniques, analysis of the free amine (after neutralization) would show a characteristic

isotopic pattern for a monobrominated compound (two peaks of nearly equal intensity separated by 2 m/z units, for  $^{79}\text{Br}$  and  $^{81}\text{Br}$ )<sup>[8]</sup>.


## Visualized Workflows and Applications

The following diagrams illustrate the logical flow of synthesis and a potential application of **6-Bromohexylamine Hydrobromide** as a chemical linker.



[Click to download full resolution via product page](#)

Caption: A logical workflow for the synthesis and subsequent characterization of **6-Bromohexylamine Hydrobromide**.



[Click to download full resolution via product page](#)

Caption: Reaction scheme showing 6-Bromohexylamine as a bifunctional linker for conjugating two molecules.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 6-Bromohexylamine, Hydrobromide CAS#: 14502-76-2 [m.chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. echemi.com [echemi.com]
- 4. 6-Bromohexylamine Hydrobromide (14502-76-2) for sale [vulcanchem.com]
- 5. fishersci.com [fishersci.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. lehigh.edu [lehigh.edu]
- To cite this document: BenchChem. [6-Bromohexylamine Hydrobromide chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b015075#6-bromohexylamine-hydrobromide-chemical-properties]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)